molecular formula C4H5ClN4 B016297 4-Chloro-2,6-diaminopyrimidine CAS No. 156-83-2

4-Chloro-2,6-diaminopyrimidine

Cat. No. B016297
CAS RN: 156-83-2
M. Wt: 144.56 g/mol
InChI Key: QJIUMVUZDYPQRT-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diaminopyrimidine is a compound of interest in the field of medicinal chemistry due to its core structure, which is prevalent in several important enzyme inhibitors. It is known for its potential in various chemical reactions and its role as a key intermediate in the synthesis of related compounds.

Synthesis Analysis

The synthesis of 4-Chloro-2,6-diaminopyrimidine and related compounds often involves conventional methods without the need for special catalysts. Different synthetic procedures have been developed, demonstrating the versatility of this compound in chemical synthesis. For instance, Németh et al. (2010) described two different synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, highlighting the dependency of the process on the substituent of the phenyl ring (Németh, Varga, Greff, Kéri, & Őrfi, 2010).

Molecular Structure Analysis

The molecular structure of 2,6-diamino-4-chloropyrimidine has been analyzed using X-ray diffraction methods. The structures of related pyrimidines have shown that the molecules are based on planar six-membered rings with significant double-bond character. This structural feature is crucial for the compound's reactivity and interactions (Clews & Cochran, 1948).

Chemical Reactions and Properties

4-Chloro-2,6-diaminopyrimidine participates in a variety of chemical reactions, illustrating its reactivity and potential in organic synthesis. For example, the electrochemical reduction of related compounds has been studied, providing insights into the reaction mechanisms and the influence of different experimental conditions (Vajtner & Lovreček, 1986).

Physical Properties Analysis

The physical properties of 4-Chloro-2,6-diaminopyrimidine and similar compounds have been investigated through various analytical techniques. For instance, the synthesis and characterization of related compounds involve detailed spectroscopic studies, supporting the identification and understanding of their physical properties (Fehér, Papp, Gömöry, Nagy, Wouters, Lendvay, & Skoda‐Földes, 2016).

Chemical Properties Analysis

The chemical properties of 4-Chloro-2,6-diaminopyrimidine, including its reactivity and interaction with other molecules, have been explored in the context of dihydrofolate reductase inhibition and antimicrobial activity. For example, Gangjee, Adair, and Queener (2001) synthesized a series of 2,4-diaminopyrido[2,3-d]pyrimidines as inhibitors, demonstrating the compound's role in medicinal chemistry (Gangjee, Adair, & Queener, 2001).

Scientific Research Applications

  • Affinity for Dopamine Receptor

    The compound 6-chloro-4-(N-methylpiperazino)pyrimidine, related to 4-Chloro-2,6-diaminopyrimidine, shows a strong affinity for the dopamine receptor. This affinity is particularly significant in the context of the most active compound in this series, which involves modifications of the 4-Chloro-2,6-diaminopyrimidine structure (Gueremy et al., 1982).

  • Antimalarial Activity

    A derivative, 2:4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine, shows high activity against laboratory malaria infections. This effectiveness is comparable against both proguanil-resistant strains and normal strains (Rollo, 1951).

  • Infectious Disease Chemotherapy

    The broader class of 2,4-diaminopyrimidines, to which 4-Chloro-2,6-diaminopyrimidine belongs, has shown promise in infectious disease chemotherapy. Advances in understanding their molecular activity have also highlighted their potential in the treatment of neoplastic diseases (Roth & Cheng, 1982).

  • Synthesis of Diaminopyrimidine Derivatives

    Various methods have been developed to synthesize diaminopyrimidine derivatives, including 4-Chloro-2,6-diaminopyrimidine. These methods offer new avenues for the production of diverse compounds in this class, with potential applications in different areas of medicinal chemistry (Montebugnoli et al., 2002; O'donnell & Charrier, 2015; Jiang et al., 2009; Németh et al., 2010).

  • Potential in Cancer Therapy

    Certain derivatives of 4-Chloro-2,6-diaminopyrimidine have shown promising anticancer activity. For instance, a specific compound demonstrated notable activity against colon cancer cells, suggesting its potential use in cancer therapy (Sondhi et al., 2001).

  • Toxicological Studies

    Investigations into the hematological effects of 2,4-diaminopyrimidines, including 4-Chloro-2,6-diaminopyrimidine, have been conducted. These studies have looked at the delayed death and other complications in various animal models, providing insights into the safety profile of these compounds (Hamilton et al., 1954).

  • Anti-HIV Activity

    Derivatives of 4-Chloro-2,6-diaminopyrimidine have been studied for their inhibitory activity against HIV-1, contributing to the research in antiviral drug development (Hocková et al., 2003).

Safety And Hazards

4-Chloro-2,6-diaminopyrimidine is associated with risks and safety codes. It has been assigned risk codes indicating potential harmful effects if swallowed and irritating effects on the eyes, respiratory system, and skin . Safety precautions, such as rinsing the eyes with water and avoiding skin and eye contact, should be followed when handling the compound .

properties

IUPAC Name

6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIUMVUZDYPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166022
Record name 4-Chloro-2,6-diaminopyrimidine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-2,6-diaminopyrimidine

CAS RN

156-83-2
Record name 2,4-Diamino-6-chloropyrimidine
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Record name 2,4-Diamino-6-chloropyrimidine
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Record name 156-83-2
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Record name 4-Chloro-2,6-diaminopyrimidine
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Record name 4-chloro-2,6-diaminopyrimidine
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Record name 2,4-DIAMINO-6-CHLOROPYRIMIDINE
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Synthesis routes and methods

Procedure details

To 500 mL of freshly distilled POCl3 at a temperature of 80°-90° C. is added 100 g of 2,4-diamino-6-oxo-dihydropyrimidine (Aldrich, Milwaukee, Wis., USA). The mixture is distilled under reflux until, after approximately 2 hours, the mixture has completely dissolved. The residual POCl3 is suctioned off using vacuum and the remaining syrup is dripped slowly onto ice. The highly acidic solution is carefully neutralized by cooling it using concentrated sodium aluminate solution, and in the final stage with solid sodium carbonate. When completed the total volume of solution is approximately 1800 mL. Upon cooling a yellowish precipitate is separated out which is suctioned off and dried in a vacuum desiccator. The end product which contains mostly non-organic salts is boiled three times, each time with 1 liter of acetone to which active charcoal is added. The extracts are cooled and the resulting clear precipitate is collected. Evaporation of the filtrates yields an additional fraction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-diamino-6-oxo-dihydropyrimidine
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
D Sakthilatha, R Rajavel - J. Chem. Pharm. Res, 2013 - hero.epa.gov
A novel tetradentate Schiff base ligand 2, 2'-(1E, 1'E)-1, 1'-(6-chloropyrimidine-2, 4-diyl) bis (azan-1-yl-1-ylidene) bis (ethan-1-yl-1-ylidene) diphenol (L) was synthesized by the reaction …
Number of citations: 45 hero.epa.gov
NK Yağcı, S Kansız, E Özcandan - Journal of Molecular Structure, 2021 - Elsevier
The new single crystal, bis(2-chloro-4,6-diaminopyrimidine)-copper(II)-dichloride [CDPCD] compound was synthesized. The crystal structure of the compound was solved by the single …
Number of citations: 13 www.sciencedirect.com
V Mesguiche, RJ Parsons, CE Arris, J Bentley… - Bioorganic & medicinal …, 2003 - Elsevier
The cyclin dependent kinase (cdk) inhibitor NU6027, 4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine (IC 50 vs cdk1/cyclinB1=2.9±0.1μM and IC 50 vs cdk2/cyclinA3=2.2±0.6μM)…
Number of citations: 69 www.sciencedirect.com
I Terashima, K Kohda - Journal of medicinal chemistry, 1998 - ACS Publications
A series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues of which 4(6)-benzyloxy groups were replaced with a (2-, 3-, or 4-fluorobenzyl)oxy or …
Number of citations: 32 pubs.acs.org
VK Sharma, P Kumar… - Asian Journal of …, 1997 - Asian Journal of Chemistry
Number of citations: 0
WW Mulbry - Applied and Environmental Microbiology, 1994 - Am Soc Microbiol
The widespread use and relative persistence of s-triazine compounds such as atrazine and simazine have led to increasing concern about environmental contamination by these …
Number of citations: 88 journals.asm.org
A Gangjee, L Chen - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
The synthesis of seven novel tetracyclic 2,4‐diaminopyrrolo[2,3‐d]pyrimidines as conformationally restricted nonclassical antifolates was achieved via an unusual Fischer‐indole …
Number of citations: 5 onlinelibrary.wiley.com
HC Koppel, DE O'Brien, RK Robins - Journal of the American …, 1959 - ACS Publications
OH VII Reaction Scheme I possess increased anti-tumor activity over that of the parent compound. The 3 substituted-3-amino-7-hydroxy-v-triazolo [djpyriniidines listed in Table I were …
Number of citations: 46 pubs.acs.org
SY Rhie, EK Ryu - Heterocycles, 1995 - library.navoiy-uni.uz
An improved procedure for the preparation of aromatic heterocyclic NLoxides is described. Nitrogen containing heterocyclic compounds gave their N-oxides in excellent yields by the …
Number of citations: 21 library.navoiy-uni.uz
F Marchetti, C Cano, NJ Curtin, BT Golding… - Organic & …, 2010 - pubs.rsc.org
CDK2 inhibitory structure–activity relationships have been explored for a range of 5-substituted O4-alkylpyrimidines. Variation of the 5-substituent in the 2,6-diaminopyrimidine series …
Number of citations: 34 pubs.rsc.org

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